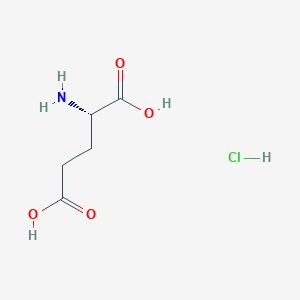

L-Glutamic acid hydrochloride

描述

谷氨酸盐酸盐是谷氨酸的盐酸盐,谷氨酸是一种氨基酸,在蛋白质的生物合成中起着至关重要的作用。它常见于各种蛋白质中,并且是大脑中重要的神经递质。该化合物以其增强风味的作用而闻名,并广泛应用于食品工业。

作用机制

谷氨酸盐酸盐主要通过其作为神经递质的作用发挥其作用。它激活大脑中离子型和代谢型谷氨酸受体。离子型受体包括非 NMDA(AMPA 和海人酸)受体和 NMDA 受体。这些受体在突触传递和可塑性中起着至关重要的作用,影响学习和记忆过程 .

类似化合物:

谷氨酸: 母体化合物,是一种用于蛋白质合成的氨基酸。

谷氨酰胺: 一种类似于谷氨酸但具有酰胺基而不是羧基的氨基酸。

谷氨酸钠: 谷氨酸的钠盐,通常用作味精。

独特性: 谷氨酸盐酸盐因其盐酸盐形式而独一无二,与母体化合物相比,其溶解度和稳定性更高。这使其在各种工业和研究应用中特别有用 .

生化分析

Biochemical Properties

L-Glutamic acid hydrochloride is involved in several biochemical reactions, primarily as a neurotransmitter in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a substrate for glutamate dehydrogenase, which catalyzes the oxidative deamination of this compound to α-ketoglutarate. Additionally, it interacts with glutamine synthetase, which converts this compound and ammonia to glutamine. These interactions are essential for maintaining the balance of nitrogen in the body and for the synthesis of other amino acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an excitatory neurotransmitter, binding to glutamate receptors on the cell surface and triggering a cascade of intracellular events. This binding can lead to changes in gene expression, particularly in neurons, where it influences synaptic plasticity and memory formation. Additionally, this compound plays a role in cellular metabolism by participating in the tricarboxylic acid cycle, where it is converted to α-ketoglutarate, a key intermediate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It binds to glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors, which are ion channels that mediate synaptic transmission. This binding leads to the influx of calcium ions into the cell, activating downstream signaling pathways. This compound also acts as an allosteric modulator of certain enzymes, influencing their activity and, consequently, cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. These effects are often observed in in vitro studies using cultured cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive functions and synaptic plasticity. At high doses, it can be neurotoxic, leading to excitotoxicity and cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and the glutamine-glutamate cycle. It interacts with enzymes such as glutamate dehydrogenase and glutamine synthetase, which regulate its conversion to other metabolites. These interactions are crucial for maintaining metabolic flux and ensuring the proper functioning of cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via excitatory amino acid transporters (EAATs), which facilitate its movement across the cell membrane. Once inside the cell, it can be localized to specific compartments, such as the mitochondria, where it participates in metabolic processes .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, phosphorylation of this compound can affect its interaction with other biomolecules and its role in cellular processes .

准备方法

合成路线和反应条件: 谷氨酸盐酸盐可以通过使用浓盐酸水解谷蛋白或酪蛋白等蛋白质来合成。该过程涉及将蛋白质源与盐酸一起在回流条件下沸腾数小时。然后冷却、过滤和浓缩所得溶液,以获得结晶产物 .

工业生产方法: 在工业环境中,谷氨酸盐酸盐通常通过发酵过程生产。例如谷氨酸棒状杆菌等微生物用于发酵葡萄糖或糖蜜等底物,产生谷氨酸,然后将其转化为其盐酸盐 .

反应类型:

氧化: 谷氨酸盐酸盐可以发生氧化反应,导致形成各种氧化衍生物。

还原: 该化合物可以被还原成谷氨酸,这是一种重要的神经递质。

取代: 它可以参与取代反应,其中氨基或羧基被其他官能团取代。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤代烷,酰氯。

主要产品:

氧化产物: 谷氨酸的氧化衍生物。

还原产物: 谷氨酸。

取代产物: 取决于所用试剂的各种取代衍生物.

科学研究应用

谷氨酸盐酸盐在科学研究中具有广泛的应用:

化学: 用作各种化学反应和合成过程中的试剂。

生物学: 在细胞培养基中作为氮源,以及作为非必需氨基酸溶液的成分起作用。

医学: 用作消化助剂,并用于治疗低氯化氢血症等疾病。

相似化合物的比较

Glutamic Acid: The parent compound, which is an amino acid used in protein synthesis.

Glutamine: An amino acid similar to glutamic acid but with an amide group instead of a carboxyl group.

Monosodium Glutamate: The sodium salt of glutamic acid, commonly used as a flavor enhancer.

Uniqueness: Glutamic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its parent compound. This makes it particularly useful in various industrial and research applications .

生物活性

L-Glutamic acid hydrochloride is a salt form of the amino acid L-glutamic acid, which plays a critical role in various biological processes. This compound is widely recognized for its function as a neurotransmitter in the central nervous system, particularly in the regulation of synaptic plasticity, learning, and memory. This article explores the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and implications in health and disease.

L-Glutamic acid functions primarily as an excitatory neurotransmitter. It activates both ionotropic and metabotropic glutamate receptors :

- Ionotropic Receptors : These include NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors. Activation leads to rapid depolarization of neurons, facilitating synaptic transmission.

- Metabotropic Receptors : These receptors modulate neuronal excitability and synaptic plasticity through G-protein coupled mechanisms, influencing long-term potentiation (LTP) and long-term depression (LTD) in synaptic pathways.

Notably, L-glutamic acid does not easily cross the blood-brain barrier; it is often converted into L-glutamine for transport into the brain .

Physiological Effects

- Neurotransmission : L-Glutamic acid is essential for normal brain function. It is involved in cognitive functions such as learning and memory formation. However, excessive glutamate levels can lead to excitotoxicity, contributing to neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS) .

- Cell Viability : Research indicates that the reconstitution of L-glutamic acid in hydrochloric acid (HCl) may alter its neurotoxic effects on cell viability. In studies involving neuroblastoma cell lines, it was observed that HCl could influence the pH of the culture medium, thus affecting cell survival rates .

- Role in GABA Synthesis : L-Glutamic acid serves as a precursor for gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter. This conversion is crucial for maintaining the balance between excitation and inhibition in neural circuits .

Neurotoxicity Studies

A significant study evaluated the effects of this compound on neuroblastoma cells under varying conditions. The findings revealed that:

- When reconstituted with HCl, L-glutamic acid exhibited neurotoxic properties similar to those of HCl alone.

- Adjusting the pH of the glutamate solution reduced its neurotoxic potential over longer incubation periods .

Glutamate and Cognitive Function

Research has demonstrated that glutamate signaling is vital for synaptic plasticity. For instance:

- In animal models, alterations in glutamate receptor activity have been linked to impairments in learning tasks.

- Pharmacological agents that modulate glutamate receptor activity can enhance or inhibit cognitive functions depending on their mechanism of action .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Description |

|---|---|

| Neurotransmitter Function | Acts as an excitatory neurotransmitter in the CNS |

| Cell Viability | Influences cell survival; excessive levels can lead to excitotoxicity |

| GABA Precursor | Serves as a precursor for GABA synthesis |

| Cognitive Function | Involved in learning and memory processes |

Table 2: Effects of pH on Neurotoxicity

| Condition | Neurotoxicity Level | Cell Viability (%) |

|---|---|---|

| L-Glutamic Acid + HCl | High | 50% |

| L-Glutamic Acid (pH 7.5) | Moderate | 75% |

| Control (No Treatment) | Low | 100% |

属性

IUPAC Name |

(2S)-2-aminopentanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAJSBKBKSSMLJ-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-86-0 (Parent) | |

| Record name | L-Glutamic acid, hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047155 | |

| Record name | L-Glutamic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

138-15-8 | |

| Record name | L-Glutamic acid, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0C2SP444T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Glutamic acid hydrochloride?

A1: The molecular formula of this compound is C5H10NO4+·Cl−, and its molecular weight is 183.59 g/mol. []

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed various spectroscopic methods to analyze this compound, including:

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR confirms the presence of specific functional groups within the molecule, such as carboxyl and amine groups. [, , ]

- X-ray Diffraction (XRD): XRD provides insights into the crystal structure and lattice parameters of this compound, revealing its orthorhombic crystal system. [, , ]

- UV-Vis-NIR Spectroscopy: This technique assesses the optical properties of this compound, highlighting its transparency in the visible region, a crucial factor for optical applications. []

Q3: What is known about the thermal stability of this compound?

A3: Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been utilized to evaluate the thermal stability of this compound. These studies help determine the temperature range at which the material remains stable, crucial information for its applications. []

Q4: What are the potential applications of this compound in sensing technology?

A4: this compound demonstrates promising potential as a sensitive coating material for gas sensors, particularly for ammonia detection. Studies have explored its use in both Surface Acoustic Wave (SAW) [, , , , ] and Shear Horizontal Surface Acoustic Wave (SH-SAW) [, , , ] sensors.

Q5: How does humidity affect the performance of this compound-based ammonia sensors?

A5: Research indicates that humidity can interfere with the detection of ammonia by this compound-based sensors. The presence of moisture in the environment influences the sensor's response, potentially leading to inaccurate readings. [, , ]

Q6: What strategies are being explored to mitigate the humidity interference in these sensors?

A6: To enhance the accuracy of ammonia detection in humid conditions, researchers are investigating the implementation of quantum neural networks (QNNs). These sophisticated computational models aim to identify and compensate for the humidity-induced perturbations in sensor response, improving the reliability of ammonia measurements in real-world environments. [, ]

Q7: Beyond sensing, what other applications is this compound being considered for?

A7: this compound exhibits potential in various fields, including:

- Nonlinear Optics: Its ability to efficiently generate second harmonics makes it a candidate for applications like frequency doubling and optical modulation. [, , ]

- Optoelectronic Devices: The material's optical and electronic properties, coupled with its crystal growth characteristics, make it suitable for optoelectronic device applications. []

- Crystal Growth Studies: Researchers are exploring different crystal growth techniques, such as the Sankaranarayanan-Ramasamy (SR) method, to achieve high-quality this compound crystals with enhanced properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。